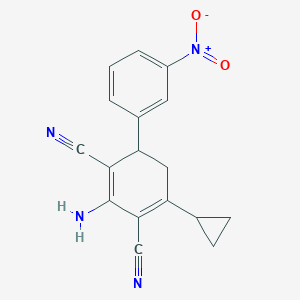![molecular formula C14H14N4O6 B5199774 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione, also known as DNPH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and other organic solvents. DNPH is a derivative of isoindole-1,3-dione and is often used as a reagent for the detection and quantification of carbonyl compounds in various samples.
作用機序
The mechanism of action of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction between the carbonyl group of the target compound and the hydrazine group of this compound. This reaction results in the formation of a stable hydrazone, which can be easily detected and quantified by various analytical methods. The reaction is usually carried out under controlled conditions to ensure high yield and specificity of the product.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on living organisms. It is a relatively stable compound that does not react with biological molecules such as proteins, nucleic acids, and lipids. However, exposure to high concentrations of this compound may cause irritation to the skin, eyes, and respiratory tract.
実験室実験の利点と制限
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including high sensitivity and specificity for carbonyl compounds, ease of use, and compatibility with various analytical methods. However, this compound also has some limitations, including potential interference from other compounds, low solubility in some solvents, and the need for controlled conditions to ensure high yield and purity of the product.
将来の方向性
There are several future directions for the use of 2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione in scientific research. One area of interest is the development of new analytical methods for the detection and quantification of carbonyl compounds using this compound. Another area of interest is the application of this compound in the study of carbonyl compounds in biological samples, such as blood, urine, and tissues. Additionally, the use of this compound in the development of new drugs and materials is an area of active research.
合成法
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione can be synthesized through the reaction between 2,4-dinitrophenylhydrazine and hexahydro-1H-isoindole-1,3(2H)-dione. The reaction is usually carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The resulting this compound can then be purified by recrystallization or other methods.
科学的研究の応用
2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are found in many natural and synthetic substances. This compound reacts with carbonyl compounds to form stable hydrazones, which can be easily detected and quantified by various analytical methods such as HPLC, GC-MS, and UV-Vis spectroscopy.
特性
IUPAC Name |
2-(2,4-dinitroanilino)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6/c19-13-9-3-1-2-4-10(9)14(20)16(13)15-11-6-5-8(17(21)22)7-12(11)18(23)24/h5-7,9-10,15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHWBDIKFRNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![3-(4-methoxybenzyl)-1-methyl-8-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199696.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)


![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)

![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5199765.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
